N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of a furan derivative with a sulfonyl chloride in the presence of a base to form the sulfonyl furan intermediate. This intermediate is then reacted with a phenyl acetamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would undergo rigorous quality control to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan ring structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonyl group may also play a role in its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((5-(2,2-Dicyanoethenyl)furan-2-yl)sulfonyl)phenyl)acetamide
- Diamino-N-({4-[5-(2,2-dicyanovinyl)-2-furyl]phenyl}sulfonyl)methaniminium
Uniqueness
N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and sulfonyl group make it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
64251-81-6 |
---|---|
Molecular Formula |
C16H11N3O4S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[4-[5-(2,2-dicyanoethenyl)furan-2-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H11N3O4S/c1-11(20)19-13-2-5-15(6-3-13)24(21,22)16-7-4-14(23-16)8-12(9-17)10-18/h2-8H,1H3,(H,19,20) |
InChI Key |
KRGOFYJTYOHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.